3-(Morpholin-4-ylsulfonyl)phenol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

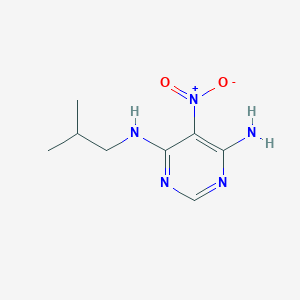

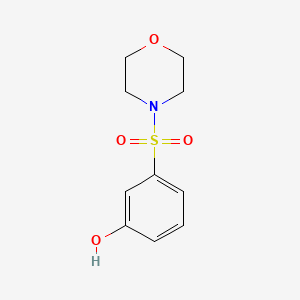

3-(Morpholin-4-ylsulfonyl)phenol, also known as MSP, is an organic compound that belongs to the class of phenols. It has a CAS Number of 275808-53-2 and a molecular weight of 243.28 .

Molecular Structure Analysis

The molecular formula of 3-(Morpholin-4-ylsulfonyl)phenol is C10H13NO4S . The InChI code is 1S/C10H13NO4S/c12-9-2-1-3-10(8-9)16(13,14)11-4-6-15-7-5-11/h1-3,8,12H,4-7H2 .Applications De Recherche Scientifique

Protein Measurement and Assay Development

3-(Morpholin-4-ylsulfonyl)phenol has been utilized in the development of protein measurement techniques. Since the use of the Folin phenol reagent was proposed by Wu in 1922 for protein measurement, there have been several modifications to enhance the procedure. The Folin phenol reagent demonstrates great sensitivity and simplicity, making it suitable for measuring proteins in various contexts, including serum and insulin, despite its limitations and the need for understanding its peculiarities for full exploitation (Lowry, Rosebrough, Farr, & Randall, 1951). Additionally, the Folin–Ciocalteu (F–C) reagent, which relies on electron transfer from phenolic compounds in an alkaline medium, has been adapted for microplate assays to measure total phenolics in plant tissues, indicating its versatility in biochemical assays (Ainsworth & Gillespie, 2007).

Analytical Chemistry and Substance Characterization

The use of 3-(Morpholin-4-ylsulfonyl)phenol extends to analytical chemistry for the characterization of phenolic compounds and their antioxidant capacity. Modifications to traditional assays, such as utilizing the Folin-Ciocalteu reagent rather than the Folin-Denis reagent, have improved the reproducibility and accuracy in measuring total phenolics, suggesting its importance in the analytical characterization of substances (Singleton & Rossi, 1965).

Pharmacological Research and Drug Synthesis

In pharmacological research, derivatives of 3-(Morpholin-4-ylsulfonyl)phenol, such as 4-{2-[5-(4-fluoro-phenyl)-[1,3,4]oxadiazol-2-ylsulfanyl]-ethyl}-morpholine, have been synthesized and characterized for potential biological activities. Such compounds have shown significant antibacterial, antioxidant, and anti-tuberculosis activities, demonstrating the utility of 3-(Morpholin-4-ylsulfonyl)phenol derivatives in the development of new therapeutic agents (Mamatha S.V et al., 2019).

Catalysis and Green Chemistry

3-(Morpholin-4-ylsulfonyl)phenol-related compounds have also found applications in catalysis and green chemistry. For instance, morpholinium bisulfate has been identified as an efficient and reusable catalyst for the acylation of phenols, thiols, alcohols, and amines, highlighting the role of morpholinium compounds in promoting environmentally benign chemical reactions (Balaskar et al., 2011).

Orientations Futures

While specific future directions for 3-(Morpholin-4-ylsulfonyl)phenol were not found, there is a growing interest in the use of phenolic compounds in various fields. For instance, phenolic compounds are being studied for their antimicrobial properties , and there’s ongoing research into the synthesis and properties of morpholine derivatives .

Propriétés

IUPAC Name |

3-morpholin-4-ylsulfonylphenol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO4S/c12-9-2-1-3-10(8-9)16(13,14)11-4-6-15-7-5-11/h1-3,8,12H,4-7H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NTZRJBWFODFBRY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1S(=O)(=O)C2=CC=CC(=C2)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(Morpholin-4-ylsulfonyl)phenol | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-((3-(1-methyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide](/img/structure/B2676516.png)

![1-(2,6-dichlorobenzyl)-N-[2-(dimethylamino)ethyl]-2-oxo-1,2-dihydro-3-pyridinecarboxamide](/img/structure/B2676524.png)

![Ethyl 5-(2-fluorobenzamido)-3-(4-methoxyphenyl)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2676526.png)

![[4-(5-Ethylpyrimidin-2-yl)oxypiperidin-1-yl]-(3-fluoro-4-methoxyphenyl)methanone](/img/structure/B2676529.png)

![rac-(1S,5S)-6-azabicyclo[3.2.0]heptane](/img/structure/B2676531.png)

![1,3-Bis[(benzyloxy)methyl]-2-oxo-2,3-dihydro-1H-imidazole-4-carbaldehyde](/img/structure/B2676533.png)